- Enantioselective Synthesis of Highly Substituted Furans by a Copper(II)-Catalyzed Cycloisomerization-Indole Addition Reaction, Journal of the American Chemical Society, 2011, 133(22), 8486-8489

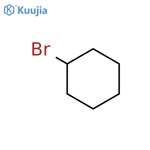

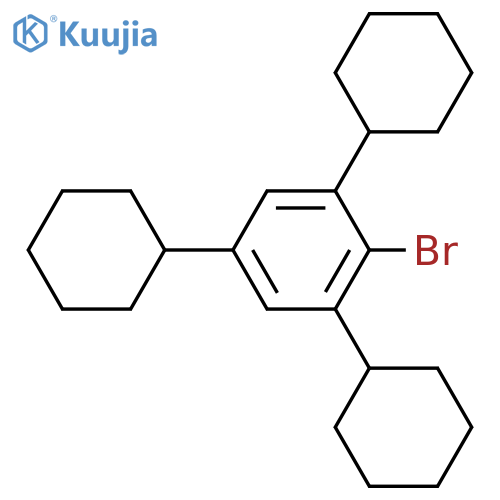

Cas no 97443-80-6 (1-Bromo-2,4,6-tricyclohexylbenzene)

97443-80-6 structure

商品名:1-Bromo-2,4,6-tricyclohexylbenzene

1-Bromo-2,4,6-tricyclohexylbenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 2-bromo-1,3,5-tricyclohexyl-

- 1-Bromo-2,4,6-tricyclohexylbenzene

- 2-bromo-1,3,5-tricyclohexylbenzene

- 2,4,6-Tricyclohexylbromobenzene

- 2,4,6-Tricyclohexylphenyl bromide

- 2-Bromo-1,3,5-tricyclohexylbenzene (ACI)

- 1,3,5-Tricyclohexylbromobenzene

- WAMFJXQPJPAGHX-UHFFFAOYSA-N

- MFCD22370173

- AC8603

- SCHEMBL1484750

- BS-45990

- SY263187

- DTXSID20736319

- 1-Bromo-2,4,6-tricyclohexylbenzene, 90%

- CS-0098522

- 97443-80-6

- (2-Bromobenzene-1,3,5-triyl)tricyclohexane

-

- MDL: MFCD22370173

- インチ: 1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2

- InChIKey: WAMFJXQPJPAGHX-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C2CCCCC2)=CC(C2CCCCC2)=CC=1C1CCCCC1

計算された属性

- せいみつぶんしりょう: 402.19221g/mol

- どういたいしつりょう: 402.19221g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 10.2

じっけんとくせい

- ゆうかいてん: 140-163 °C

1-Bromo-2,4,6-tricyclohexylbenzene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:2-8°C

1-Bromo-2,4,6-tricyclohexylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D780084-10g |

(2-Bromobenzene-1,3,5-triyl)tricyclohexane |

97443-80-6 | Tech. 90% | 10g |

$345 | 2024-07-20 | |

| 1PlusChem | 1P00IKER-100mg |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 95% | 100mg |

$10.00 | 2024-04-19 | |

| Aaron | AR00IKN3-25g |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 98% | 25g |

$539.00 | 2025-02-11 | |

| 1PlusChem | 1P00IKER-250mg |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 95% | 250mg |

$16.00 | 2024-04-19 | |

| abcr | AB583082-5g |

(2-Bromobenzene-1,3,5-triyl)tricyclohexane; . |

97443-80-6 | 5g |

€303.50 | 2024-04-16 | ||

| Aaron | AR00IKN3-10g |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 98% | 10g |

$293.00 | 2025-02-11 | |

| A2B Chem LLC | AI65459-250mg |

1,3,5-Tricyclohexylbromobenzene |

97443-80-6 | 95% | 250mg |

$14.00 | 2024-07-18 | |

| Ambeed | A753414-1g |

1,3,5-Tricyclohexylbromobenzene |

97443-80-6 | 95% | 1g |

$44.0 | 2024-08-02 | |

| Ambeed | A753414-25g |

1,3,5-Tricyclohexylbromobenzene |

97443-80-6 | 95% | 25g |

$798.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169162-5g |

2-Bromo-1,3,5-tricyclohexylbenzene |

97443-80-6 | 98% | 5g |

¥1647.00 | 2024-04-23 |

1-Bromo-2,4,6-tricyclohexylbenzene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Aluminum chloride ; 5 min, -40 °C; 30 min, -40 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Hexane , Water

1.3 Reagents: Bromine Solvents: Trimethyl phosphate ; 5 min, 70 °C; 1.5 h, 70 °C

1.2 Reagents: Sodium bicarbonate Solvents: Hexane , Water

1.3 Reagents: Bromine Solvents: Trimethyl phosphate ; 5 min, 70 °C; 1.5 h, 70 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 0 °C → rt; 20 h, rt

リファレンス

- Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes, Nature Communications, 2021, 12(1),

合成方法 3

はんのうじょうけん

リファレンス

- Mesomeric dipole moments. VII. Secondary steric effects in 2,4,6-trialkylated acetophenones and nitrobenzenes: dipole moments and carbon-13 NMR spectra, Collection of Czechoslovak Chemical Communications, 1985, 50(1), 208-14

合成方法 4

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile , Dichloromethane ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

リファレンス

- Chemically amplified resist composition and pattern forming process having high resolution and minimal line edge roughness, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Chloroform ; 10 min, rt → 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water ; rt

リファレンス

- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations, Chemistry - A European Journal, 2015, 21(14), 5561-5583

合成方法 6

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Chloroform ; 2 h, 0 °C

リファレンス

- Organocatalytic Kinetic Resolution of Sulfoximines, Journal of the American Chemical Society, 2016, 138(7), 2166-2169

合成方法 7

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Chloroform ; 15 min, 0 °C; 0 °C → rt; 2 h, rt

リファレンス

- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions, Organic Letters, 2012, 14(1), 170-173

合成方法 8

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Chloroform ; 15 min, 0 °C; 0 °C → 40 °C; 3 h, 40 °C

リファレンス

- An Alternative Synthesis of Cycloalkyl-Substituted CPA Catalysts and Application in Asymmetric Protonation Reactions, European Journal of Organic Chemistry, 2021, 2021(35), 4943-4945

合成方法 9

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Chloroform ; 10 min, 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water

リファレンス

- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement, Angewandte Chemie, 2013, 52(35), 9266-9270

1-Bromo-2,4,6-tricyclohexylbenzene Raw materials

1-Bromo-2,4,6-tricyclohexylbenzene Preparation Products

1-Bromo-2,4,6-tricyclohexylbenzene 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

97443-80-6 (1-Bromo-2,4,6-tricyclohexylbenzene) 関連製品

- 1443979-76-7(benzyl azetidine-3-carboxylate hydrochloride)

- 2229659-76-9(4-6-(trifluoromethyl)pyridin-3-ylbut-3-en-2-amine)

- 108468-00-4(1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene)

- 1058437-46-9(2-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl-N-2-(4-methoxyphenyl)ethylacetamide)

- 2241128-41-4(4-Methyl-2-phenylmethoxycyclohexan-1-one)

- 873663-50-4(2,3-Diaminophenylboronic Acid Pinacol Ester)

- 1803524-62-0(2-Bromo-6-cyano-3-nitro-5-(trifluoromethoxy)pyridine)

- 2229631-57-4([3,3-Difluoro-1-(2,4,5-trimethylphenyl)cyclobutyl]methanamine)

- 1803692-41-2(3-(Bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile)

- 1096951-17-5(4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97443-80-6)1-Bromo-2,4,6-tricyclohexylbenzene

清らかである:99%/99%

はかる:5g/25g

価格 ($):197.0/718.0